Product packaging for Glycerol 2-phosphoglycerol(Cat. No.:CAS No. 145094-05-9)

Glycerol 2-phosphoglycerol

Cat. No.: B234751
CAS No.: 145094-05-9
M. Wt: 246.15 g/mol
InChI Key: XGZWQQYEKWDDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycerol 2-phosphoglycerol, commonly known as β-glycerophosphate, is a versatile compound with significant utility in several key areas of biological and materials science research. In drug delivery, it is widely used to modify the thermo-responsive properties of natural polymers like chitosan and gelatin . This formulation enables the creation of in-situ gelling systems that are liquid at room temperature but form a semi-solid gel at body temperature, significantly improving the precorneal retention and therapeutic duration of ophthalmic drugs such as timolol and latanoprost . In cell and tissue culture, β-glycerophosphate serves as a critical component of osteoinductive media. It acts as a phosphate source to drive the mineralisation of the extracellular matrix and stimulate the osteogenic differentiation of various cell types, including bone marrow-derived mesenchymal stem cells (MSCs) and embryonic stem cells (ESCs) . Furthermore, in microbiological and biochemical research, β-glycerophosphate is recognized as an effective inhibitor of serine/threonine phosphatases and is utilized in broad-spectrum inhibition cocktails . Its role extends to bacterial physiology, where it is a component of cell wall glycopolymers in certain streptococci, a modification catalyzed by specific glycerol phosphate transferases like GacH, which impacts host-pathogen interaction and is a subject of interest in vaccine design . Recent research has also identified glycerol phosphate modifications on alpha-dystroglycan in mammals, opening new avenues for investigating its biological significance in eukaryotic systems .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N3O2 B234751 Glycerol 2-phosphoglycerol CAS No. 145094-05-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

145094-05-9

Molecular Formula

C9H15N3O2

Molecular Weight

246.15 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl 2,3-dihydroxypropyl hydrogen phosphate

InChI

InChI=1S/C6H15O8P/c7-1-5(10)4-13-15(11,12)14-6(2-8)3-9/h5-10H,1-4H2,(H,11,12)

InChI Key

XGZWQQYEKWDDAQ-UHFFFAOYSA-N

SMILES

C(C(CO)OP(=O)(O)OCC(CO)O)O

Canonical SMILES

C(C(CO)OP(=O)(O)OCC(CO)O)O

Synonyms

glycerol 2-phosphoglycerol
glycerol 2-phosphorylglycerol

Origin of Product

United States

Biosynthetic Pathways and Enzymology of Glycerol 2 Phosphoglycerol

Abiotic and Prebiotic Phosphorylation Mechanisms

The formation of glycerol (B35011) phosphates, including glycerol 2-phosphate, from simple precursors under conditions simulating the early Earth is a key area of origin-of-life research. Glycerol itself is considered a plausible prebiotic molecule, having been identified in the Murchison meteorite and synthesized in experiments that simulate astrophysical environments. nih.govmdpi.com The phosphorylation of glycerol to yield glycerol 1-phosphate, glycerol 2-phosphate, and glycerol-1,2-cyclic phosphate (B84403) has been demonstrated through several abiotic mechanisms. nih.gov

These mechanisms include:

Hydrothermal Conditions: Synthesis has been reported under simulated hydrothermal conditions, often at a low pH of 1-2 and temperatures between 100-200°C. mdpi.com

Mineral Catalysis: The presence of various minerals and clays, such as kaolinite (B1170537), perlite, quartz, and hematite, can significantly enhance the yield of glycerol phosphates, in some cases doubling the output compared to mineral-free reactions. mdpi.com The meteorite mineral schreibersite, (Fe,Ni)₃P, has also been shown to facilitate the phosphorylation of glycerol in aqueous solutions with mild heating. nih.gov

Condensing Agents: In aqueous solutions, condensing agents like urea (B33335) or cyanamide (B42294) can promote the synthesis of glycerol phosphates from glycerol and ammonium (B1175870) dihydrogen phosphate, achieving yields of around 30%. mdpi.com High-energy phosphates such as diamidophosphate (B1260613) (DAP) can also spontaneously phosphorylate glycerol. mdpi.comresearchgate.net

Non-Aqueous Solvents: To improve reaction efficiency, phosphorylation has been studied in non-aqueous solvents. mdpi.com Formamide and deep eutectic solvents, such as a mixture of choline (B1196258) chloride and glycerol, have proven to be effective mediums for these reactions, with the presence of silicates like quartz sand and kaolinite clay further improving yields. nih.gov

Table 1: Prebiotic Phosphorylation Methods for Glycerol

Method Key Reagents/Conditions Catalysts/Promoters Resulting Products
Hydrothermal Synthesis High temperature (100-200°C), low pH (1-2) Clay minerals (kaolinite, perlite), other minerals (quartz, hematite) Glycerol phosphates
Condensation Reaction Aqueous solution, 85°C Urea, cyanamide, diamidophosphate (DAP) Glycerol phosphates
Mineral-Driven Synthesis Aqueous solution, mild heating Schreibersite [(Fe,Ni)₃P] Glycerol phosphates

| Non-Aqueous Synthesis | Formamide, Deep Eutectic Solvents (e.g., choline-chloride/glycerol), 85°C | Silicates (quartz sand, kaolinite) | Phosphorylated glycerol derivatives |

De Novo Enzymatic Synthesis of Glycerol 2-Phosphate

Glycerol 2-phosphate is a rare component of bacterial polysaccharides but is notably found in the capsular polysaccharide (CPS) of Streptococcus pneumoniae serotypes such as 15A and 23F. nih.govnih.gov Its biosynthesis is accomplished via a specific enzymatic pathway. nih.gov

The key step in the formation of glycerol 2-phosphate is the transfer of a phosphate group to the second hydroxyl group of glycerol. This reaction is catalyzed by an enzyme with glycerol-2-phosphotransferase activity. nih.govnih.gov In S. pneumoniae, this function is performed by the enzyme Gtp3. nih.govnih.gov Gtp3 is the first characterized glycerol-2-phosphotransferase and shows sequence identity to the haloacid dehalogenase (HAD) family of hydrolases. nih.gov

The biosynthetic pathway for the precursor of glycerol 2-phosphate in S. pneumoniae serotype 23F involves three gene products: Gtp1, Gtp2, and Gtp3. nih.govnih.gov While initially proposed to function in a different sequence, biochemical analysis revealed a revised pathway. nih.gov The genes gtp1, gtp2, and gtp3 are also found in the cps loci of other S. pneumoniae serotypes, including 15A, 15B, 15C, 15F, 23A, 23B, 28A, and 28F. nih.govplos.org

The functions of the enzymes encoded by these genes are:

Gtp1: Identified as a 1,3-dihydroxyacetone (B48652)/glyceraldehyde reductase. It catalyzes the conversion of substrates like 1,3-dihydroxyacetone or glyceraldehyde to glycerol, using NADH or NADPH as a cofactor. nih.govnih.gov

Gtp3: Characterized as a glycerol-2-phosphotransferase. It catalyzes the phosphorylation of glycerol to form glycerol 2-phosphate. nih.govnih.gov

Gtp2: Functions as a cytidylyltransferase, which acts on the product of the Gtp3-catalyzed reaction. nih.govnih.gov

Table 2: Gene Products in Glycerol 2-Phosphate Biosynthesis in S. pneumoniae 23F

Gene Product Enzyme Classification Substrate(s) Product
Gtp1 Reductase 1,3-dihydroxyacetone, Glyceraldehyde Glycerol
Gtp3 Glycerol-2-phosphotransferase Glycerol Glycerol 2-phosphate

| Gtp2 | Glycerol-2-phosphate cytidylyltransferase | Glycerol 2-phosphate, CTP | CDP-2-glycerol |

Glycerol-2-Phosphotransferase Activity

Biosynthesis of Nucleotide-Activated Glycerol 2-Phosphate (e.g., CDP-2-Glycerol)

For glycerol 2-phosphate to be incorporated into the capsular polysaccharide, it must first be activated by attachment to a nucleotide. In S. pneumoniae, this activated form is CDP-2-glycerol. nih.gov The biosynthesis of CDP-2-glycerol is the final step in the pathway involving the gtp gene products. nih.govnih.gov

This reaction is catalyzed by the enzyme Gtp2 , which is a glycerol-2-phosphate cytidylyltransferase. nih.govnih.gov Gtp2 facilitates the transfer of a cytidine (B196190) monophosphate (CMP) group from cytidine triphosphate (CTP) to glycerol 2-phosphate, yielding the final product, CDP-2-glycerol, and releasing pyrophosphate. nih.govnih.gov The identification of this complete pathway, from glycerol to CDP-2-glycerol, was the first time the biosynthesis of this nucleotide-activated sugar had been biochemically characterized. nih.govnih.gov

Cyclic-2,3-Diphosphoglycerate (B1220951) Biosynthesis from 2-Phosphoglycerate

A related but distinct biosynthetic pathway, found in certain hyperthermophilic methanogenic Archaea such as Methanothermus fervidus, produces cyclic-2,3-diphosphoglycerate (cDPG). frontiersin.orgnih.gov This molecule acts as a unique compatible solute, protecting cellular structures under extreme temperature conditions. frontiersin.orgresearchgate.net The synthesis of cDPG starts from 2-phosphoglycerate (2-PG), an intermediate of glycolysis, and proceeds in two enzymatic steps. frontiersin.orgnih.gov

The two enzymes involved are:

2-Phosphoglycerate Kinase (2PGK): This enzyme catalyzes the initial phosphorylation of 2-phosphoglycerate at the third carbon, using ATP as the phosphate donor. The product of this reaction is 2,3-diphosphoglycerate (2,3-DPG). frontiersin.orgnih.gov

Cyclic-2,3-diphosphoglycerate Synthetase (cDPGS): In the subsequent step, cDPGS catalyzes an ATP-dependent intramolecular cyclization of 2,3-DPG. frontiersin.orgnih.gov This reaction forms an intramolecular phosphoanhydride bond, yielding the final product, cDPG. frontiersin.org

An efficient in vitro method for producing cDPG has been developed using the cDPGS from Methanothermus fervidus (MfcDPGS), which can directly convert commercially available 2,3-diphosphoglycerate into cDPG. frontiersin.org The recombinant MfcDPGS exhibits a Vmax of 38.2 U mg⁻¹ and efficiently catalyzes the complete conversion of 2,3-DPG to cDPG. frontiersin.orgresearchgate.netbiorxiv.orgnih.gov

Table 3: Enzymes in Cyclic-2,3-diphosphoglycerate (cDPG) Biosynthesis

Enzyme Abbreviation Substrate Product
2-Phosphoglycerate Kinase 2PGK 2-Phosphoglycerate, ATP 2,3-Diphosphoglycerate, ADP

| Cyclic-2,3-diphosphoglycerate Synthetase | cDPGS | 2,3-Diphosphoglycerate, ATP | Cyclic-2,3-diphosphoglycerate, ADP + Pi |

Table 4: Compound Names Mentioned in this Article

Compound Name
1,3-dihydroxyacetone
2,3-diphosphoglycerate (2,3-DPG)
2-phosphoglycerate (2-PG)
Ammonium dihydrogen phosphate
CDP-2-glycerol
Choline chloride
Cyanamide
Cyclic-2,3-diphosphoglycerate (cDPG)
Cytidine triphosphate (CTP)
Diamidophosphate (DAP)
Formamide
Glyceraldehyde
Glycerol
Glycerol 1-phosphate
Glycerol 2-phosphate
Glycerol-1,2-cyclic phosphate
Nicotinamide adenine (B156593) dinucleotide (NADH)
Nicotinamide adenine dinucleotide phosphate (NADPH)
Schreibersite

Metabolic Interconversions and Pathway Integration

Role in Glycerol (B35011) and Phospholipid Metabolism

Glycerol and its phosphorylated derivatives are fundamental building blocks for cellular membranes and energy storage molecules.

Phosphatidic acid is a key intermediate in the synthesis of all acylglycerol lipids in the cell. wikipedia.org It serves as the precursor for the formation of numerous glycerophospholipids, which are the main components of cellular membranes. pnas.orgexlibrisgroup.com The glycerol backbone of these phospholipids (B1166683) is derived from glycerol-3-phosphate. pnas.orgexlibrisgroup.com In bacteria, the synthesis of phosphatidic acid is essential for survival and primarily follows a pathway involving the enzymes PlsX, PlsY, and PlsC, with acyl-phosphate as an intermediate. unr.edu.ar

A striking distinction in the molecular architecture of cell membranes exists between the domains of life. Archaea utilize sn-glycerol-1-phosphate (B1203117) (G1P) as the backbone for their phospholipids, while Bacteria and Eukarya use its enantiomer, sn-glycerol-3-phosphate (G3P). oup.comresearchgate.netscispace.comoup.comnih.govchemrxiv.org This fundamental difference is known as the "lipid divide". nih.govchemrxiv.org

Both G1P and G3P are synthesized from the common precursor dihydroxyacetone phosphate (B84403) (DHAP). oup.comscispace.com The stereochemical outcome is determined by the specific enzymes present in each domain. In Archaea, sn-glycerol-1-phosphate dehydrogenase (G1PDH) catalyzes the formation of G1P. oup.comscispace.com Conversely, in Bacteria and Eukarya, sn-glycerol-3-phosphate dehydrogenase (G3PDH) is responsible for the synthesis of G3P. oup.comscispace.com These two enzymes, G1PDH and G3PDH, are not evolutionarily related, suggesting they arose independently. oup.comresearchgate.netscispace.comoup.com While it was traditionally believed that each domain exclusively used one stereoisomer, recent studies have detected the presence of both G1P and G3P in some bacterial strains, suggesting a potential for heterochiral phospholipid membranes. chemrxiv.orgcardiff.ac.uk

Table 1: Stereochemistry of Glycerol Phosphate in Different Domains of Life

DomainPredominant Glycerol Phosphate IsomerSynthesizing Enzyme
Archaeasn-Glycerol-1-Phosphate (G1P)sn-Glycerol-1-Phosphate Dehydrogenase (G1PDH)
Bacteriasn-Glycerol-3-Phosphate (G3P)sn-Glycerol-3-Phosphate Dehydrogenase (G3PDH)
Eukaryasn-Glycerol-3-Phosphate (G3P)sn-Glycerol-3-Phosphate Dehydrogenase (G3PDH)

Precursor to Phosphatidic Acid and Glycerophospholipids

Linkages to Central Carbon Metabolism

2-Phosphoglycerate and its related compounds are strategically positioned at the crossroads of major metabolic pathways, allowing for the integration of carbohydrate and lipid metabolism.

The glycerol-3-phosphate shuttle is a key mechanism that connects glycolysis with oxidative phosphorylation. wikipedia.org This shuttle is particularly active in tissues like skeletal muscle and the brain. wikipedia.org It facilitates the transfer of reducing equivalents (electrons) from NADH generated during glycolysis in the cytoplasm into the mitochondria for ATP production. wikipedia.orgmeddists.comaklectures.comyoutube.com Cytoplasmic glycerol-3-phosphate dehydrogenase converts dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, to glycerol-3-phosphate, oxidizing NADH to NAD+. wikipedia.orgnih.gov Mitochondrial glycerol-3-phosphate dehydrogenase then reoxidizes glycerol-3-phosphate back to DHAP, transferring the electrons to the electron transport chain. wikipedia.orgnih.gov

2-Phosphoglycerate is a direct intermediate in both glycolysis and gluconeogenesis. fiveable.menih.govnih.govltpower.netlumenlearning.compressbooks.pub In glycolysis, 3-phosphoglycerate (B1209933) is isomerized to 2-phosphoglycerate by phosphoglycerate mutase. fiveable.meltpower.netbionity.comwikipedia.org Subsequently, enolase catalyzes the conversion of 2-phosphoglycerate to the high-energy compound phosphoenolpyruvate (B93156) (PEP). wikipedia.orgfiveable.me In gluconeogenesis, the reverse reactions occur, with PEP being converted to 2-phosphoglycerate, which is then isomerized to 3-phosphoglycerate. nih.govlumenlearning.compressbooks.pub

Glyceroneogenesis is a metabolic pathway that synthesizes glycerol-3-phosphate from precursors other than glucose, such as pyruvate (B1213749), lactate (B86563), alanine, and glutamine. wikipedia.orgiiab.me This pathway is essentially a truncated version of gluconeogenesis, sharing the initial steps. wikipedia.orgiiab.me Glyceroneogenesis is particularly important during periods of low glucose availability, such as fasting, to provide the glycerol-3-phosphate necessary for triglyceride synthesis. wikipedia.orgiiab.me The key regulatory enzyme in this pathway is phosphoenolpyruvate carboxykinase (PEPCK), which catalyzes the conversion of oxaloacetate to phosphoenolpyruvate. pnas.orgwikipedia.orgiiab.me This pathway is active in tissues like adipose tissue and the liver. wikipedia.orgiiab.menih.gov Research has shown that in starved lung cancer cells, glyceroneogenesis from non-carbohydrate precursors can be a significant source of the glycerol phosphate required for the synthesis of glycerophospholipids. pnas.orgexlibrisgroup.com

Table 2: Key Molecules in Glyceroneogenesis

PrecursorKey EnzymeProduct
Pyruvate, Lactate, Alanine, GlutaminePhosphoenolpyruvate Carboxykinase (PEPCK)Glycerol-3-Phosphate

Integration into Glycolysis and Gluconeogenesis via Glycerol-3-Phosphate and 2-Phosphoglycerate

Enzymatic Activities Modulating 2-Phosphoglycerate Levels

The intracellular concentration of 2-phosphoglycerate is tightly controlled by the activity of several enzymes, ensuring the proper flux through related metabolic pathways.

The primary enzyme responsible for the interconversion of 3-phosphoglycerate and 2-phosphoglycerate is phosphoglycerate mutase (PGAM) . fiveable.mebionity.comwikipedia.org This reversible reaction is a crucial step in both glycolysis and gluconeogenesis. fiveable.menih.gov PGAM activity can be influenced by post-translational modifications. For instance, the deacetylase Sirt1 can deacetylate and negatively regulate the activity of PGAM1, a specific isoform of the enzyme. nih.gov Conversely, acetylation of PGAM1 enhances its activity. nih.gov In some organisms, like Bacillus stearothermophilus, the enzyme is cofactor-independent but requires Mn2+ ions for its catalytic activity. nih.gov While not a major regulatory point in glycolysis due to its reversible nature, inhibitors of PGAM are known. bionity.comwikipedia.org

Enolase is another key enzyme that directly utilizes 2-phosphoglycerate as a substrate, converting it to phosphoenolpyruvate (PEP) in a reversible dehydration reaction. wikipedia.orgproteopedia.orgpnas.org This step is essential for the subsequent ATP-generating step in glycolysis. proteopedia.org Enolase activity can be inhibited by fluoride (B91410) ions, which form a complex with magnesium and phosphate in the active site. wikipedia.org Recent research has also highlighted that the glycolytic activity of enolase 1 (ENO1) can be regulated by RNA binding, which is influenced by acetylation of the enzyme. researchgate.net

Finally, phosphoglycerate phosphatase can dephosphorylate 2-phosphoglycerate to produce glycerate. ontosight.ai This enzymatic activity plays a role in regulating the levels of glycerol and glycerophosphate, which are important for lipid metabolism and energy production. ontosight.ai

Table 3: Enzymes Modulating 2-Phosphoglycerate

EnzymeReactionMetabolic Pathway(s)Key Regulators/Characteristics
Phosphoglycerate Mutase (PGAM)3-Phosphoglycerate ↔ 2-PhosphoglycerateGlycolysis, GluconeogenesisReversible; regulated by acetylation (Sirt1)
Enolase2-Phosphoglycerate ↔ Phosphoenolpyruvate + H₂OGlycolysis, GluconeogenesisReversible; inhibited by fluoride; regulated by RNA binding
Phosphoglycerate Phosphatase2-Phosphoglycerate → Glycerate + PiGlycerol/Lipid MetabolismDephosphorylates 2-phosphoglycerate

Phosphoglycerate Mutase Activity

Phosphoglycerate mutase (PGM) is an essential enzyme that catalyzes the reversible isomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate. nih.govopenaccessjournals.com This reaction is a crucial step in glycolysis, positioning the phosphate group correctly for the subsequent dehydration reaction. openaccessjournals.comwikipedia.org In gluconeogenesis, the reverse reaction occurs, converting 2-PG to 3-PG. nih.govlumenlearning.com

There are two distinct classes of PGM based on their cofactor requirements:

Cofactor-dependent PGM (dPGM): This form, found in all vertebrates and some invertebrates, fungi, and bacteria, requires 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) as a cofactor. wikipedia.orgontosight.ai The reaction mechanism involves a phosphohistidine (B1677714) intermediate within the enzyme's active site. wikipedia.org The enzyme first transfers a phosphate group from the cofactor to 3-PG, forming a 2,3-BPG intermediate, and then the phosphate from the original C-3 position is transferred back to the enzyme. wikipedia.orgontosight.ai

Cofactor-independent PGM (iPGM): Found in all plants, algae, and some invertebrates and bacteria, this class of PGM does not require 2,3-BPG. nih.govwikipedia.org

The activity of dPGM can be influenced by ionic concentrations. For instance, increasing salt concentrations can activate its phosphatase activity while inhibiting its mutase function. wikipedia.org

Enzyme ClassCofactor RequirementOrganism DistributionCatalytic Mechanism
dPGM2,3-bisphosphoglycerate (2,3-BPG)All vertebrates, some invertebrates, fungi, and bacteria. wikipedia.orgInvolves a phosphohistidine intermediate and the formation of a 2,3-bisphosphoglycerate intermediate. wikipedia.orgontosight.ai
iPGMNoneAll plants, algae, some invertebrates, fungi, and bacteria. nih.govwikipedia.orgDoes not rely on 2,3-BPG for its catalytic activity.

Enolase Catalysis in Interconversion

Enolase, also known as phosphopyruvate hydratase, is a metalloenzyme that catalyzes the reversible dehydration of 2-phosphoglycerate to form phosphoenolpyruvate (PEP). wikipedia.orgprospecbio.comaskfilo.com This reaction is the ninth step of glycolysis and is crucial for the production of the high-energy phosphate compound PEP, which then participates in substrate-level phosphorylation to generate ATP. openaccessjournals.comwikipedia.orgbritannica.com The reaction is reversible, depending on the concentrations of the substrates in the cellular environment. prospecbio.comfrontiersin.org

The catalytic mechanism of enolase is a dehydration reaction that involves the removal of a water molecule. askfilo.com It requires the presence of divalent metal ions, typically two magnesium ions (Mg²⁺) per active site, for maximal activity. reactome.orgresearchgate.netportlandpress.com One Mg²⁺ ion, referred to as the "conformational" ion, helps to induce the correct enzyme conformation for substrate binding, while the second "catalytic" ion participates directly in the chemical reaction. portlandpress.com The binding of the substrate, 2-phosphoglycerate, to the active site leads to conformational changes that facilitate the catalysis. prospecbio.com

Enolase exists as a dimer and has several isoforms. prospecbio.comreactome.org In humans, three subunits (α, β, and γ) can combine to form five different isoenzymes. prospecbio.com These isoforms are expressed in a tissue-specific manner:

Enolase 1 (αα or non-neuronal enolase): Found in various tissues including the liver, brain, kidney, and spleen. prospecbio.com

Enolase 2 (γγ or neuron-specific enolase): Present in high concentrations in neurons and neural tissues. prospecbio.comportlandpress.com

Enolase 3 (ββ or muscle-specific enolase): Primarily found in muscle tissue. prospecbio.com

Enolase IsoformSubunit CompositionPrimary Tissue Distribution
Enolase 1ααLiver, brain, kidney, spleen, and other tissues. prospecbio.com
Enolase 2γγNeurons and neural tissues. prospecbio.comportlandpress.com
Enolase 3ββMuscle tissue. prospecbio.com

Phosphoglycerate Phosphatase Activities

Phosphoglycerate phosphatase is an enzyme that catalyzes the hydrolysis of a phosphate group from a phosphoglycerate molecule. ontosight.ai Several phosphatase activities can act on or are related to 2-phosphoglycerate.

One such activity is the direct dephosphorylation of 2-phosphoglycerate to glycerate and inorganic phosphate. ontosight.ai This type of D-2-phosphoglycerate phosphatase activity has been identified and is involved in metabolic pathways like glycolysis and gluconeogenesis. ontosight.ai For example, a specific 2-phosphoglycerate phosphatase has been purified from Veillonella alcalescens, a prokaryote. This enzyme showed high specificity for 2-phosphoglycerate and is believed to be involved in generating glycerate for serine biosynthesis. cdnsciencepub.com

Additionally, other phosphatases interact with molecules closely related to 2-phosphoglycerate. Bisphosphoglycerate mutase (BPGM), primarily known for synthesizing 2,3-bisphosphoglycerate (2,3-BPG), also possesses a phosphatase activity that hydrolyzes 2,3-BPG to 3-phosphoglycerate. oxfordreference.comiucr.org This phosphatase activity is potently stimulated by 2-phosphoglycolate. iucr.orgwikipedia.org Furthermore, another enzyme, multiple inositol (B14025) polyphosphate phosphatase (MIPP1), has been shown to dephosphorylate 2,3-BPG, but it specifically removes the 3-phosphate to produce 2-phosphoglycerate. pnas.org This reaction provides a bypass of the phosphoglycerate mutase step in glycolysis. pnas.org

EnzymeSubstrateProduct(s)Function/Significance
D-2-Phosphoglycerate phosphatase2-phosphoglycerateGlycerate + Inorganic PhosphateInvolved in glycolysis, gluconeogenesis, and serine biosynthesis. ontosight.aicdnsciencepub.com
Bisphosphoglycerate mutase (phosphatase activity)2,3-bisphosphoglycerate3-phosphoglycerate + Inorganic PhosphateRegulates levels of 2,3-BPG, an allosteric effector of hemoglobin. oxfordreference.comiucr.org
Multiple inositol polyphosphate phosphatase (MIPP1)2,3-bisphosphoglycerate2-phosphoglycerate + Inorganic PhosphateBypasses the phosphoglycerate mutase step in glycolysis. pnas.org

Biological and Cellular Functions of Glycerol 2 Phosphoglycerol and Its Derivatives

Structural Roles in Biological Membranes

The primary structural function of glycerol (B35011) derivatives is as the backbone for glycerophospholipids, the main component of most biological membranes. wikipedia.org These molecules are amphipathic, possessing a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail, which drives the formation of the lipid bilayer that encloses cells and their organelles. wikipedia.org

Glycerophospholipids, also known as phosphoglycerides, are lipids based on a glycerol backbone. wikipedia.org They are the principal components of eukaryotic cell membranes. wikipedia.org The basic structure consists of a glycerol molecule to which fatty acids are attached at the C1 and C2 positions and a phosphate (B84403) group is esterified at the C3 position. nih.gov This core structure is known as phosphatidic acid. nih.gov

Phosphatidylglycerol (PG) is a specific type of glycerophospholipid where the phosphate group is linked to another glycerol molecule. wikipedia.org It is a key component in many biological membranes, including those of bacteria and the inner mitochondrial membrane. nih.govhmdb.ca While it constitutes a minor percentage of total phospholipids (B1166683) in most animal tissues (1-2%), its concentration can be significantly higher in specific membranes, such as in pulmonary surfactant, where it can reach up to 11%. hmdb.cahmdb.ca The structure of phosphatidylglycerol gives it a net negative charge at physiological pH. hmdb.cahmdb.ca

The presence and composition of glycerophospholipids are critical for the proper development and function of specialized membranes.

Chloroplasts: The thylakoid membranes within chloroplasts, the site of photosynthesis, have a unique lipid composition. They are predominantly composed of four lipid classes: monogalactosyldiacylglycerol (B12364196) (MGDG), digalactosyldiacylglycerol (B1163852) (DGDG), sulfoquinovosyldiacylglycerol (SQDG), and phosphatidylglycerol (PG). nih.govresearchgate.net PG is one of the two major anionic lipids in the thylakoid membrane, and it plays an indispensable role in photosynthesis. researchgate.net These glycerolipids provide the bilayer matrix for the photosynthetic protein complexes and support the electron transport chain necessary for generating energy. nih.gov

Mitochondria: The inner mitochondrial membrane contains cardiolipin, a unique dimeric phospholipid where two phosphatidic acid moieties are connected by a central glycerol backbone. nih.govfrontiersin.org Phosphatidylglycerol is a direct precursor for the biosynthesis of cardiolipin. hmdb.ca Cardiolipin is vital for the structure of the inner mitochondrial membrane and the function of the respiratory chain complexes.

Bacteria: In prokaryotic membranes, phosphatidylglycerol (PG) and phosphatidylethanolamine (B1630911) (PE) are major components. nih.gov Cardiolipin can also be synthesized in bacteria by condensing two molecules of phosphatidylglycerol. wikipedia.org The specific composition of these glycerophospholipids in bacterial membranes is crucial for maintaining membrane integrity, permeability, and serving as a matrix for membrane-bound proteins.

Constituent of Glycerophospholipids and Phosphatidylglycerols

Contribution to Cellular Energetics and Homeostasis

Glycerol 2-phosphoglycerol and its related phosphorylated forms are important intermediates in central metabolic pathways, contributing to both energy production and the maintenance of cellular stability (homeostasis). mdpi.comontosight.ai Glycerol itself is a key substrate for hepatic gluconeogenesis (the production of glucose) and can be converted into intermediates that feed into glycolysis, the primary pathway for generating ATP. mdpi.com

Specifically, glycerol can be converted to glycerol-3-phosphate, which then enters the glycolytic pathway. ontosight.ai Furthermore, other phosphorylated derivatives such as 2-phosphoglyceric acid and 3-phosphoglyceric acid are central intermediates in glycolysis. mdpi.com The glycerophospholipid metabolic pathway is tightly regulated and can be adjusted in response to cellular needs, such as under hypoxic (low oxygen) stress, where the pathway is upregulated to maintain cell membrane stability and energy production. frontiersin.org This metabolic flexibility is crucial for maintaining energy homeostasis within the organism. researchgate.net

Stress Response and Adaptive Mechanisms

Organisms that thrive in extreme environments, known as extremophiles, accumulate small organic molecules called osmolytes (or extremolytes) to protect their cellular components from damage. nih.govfrontiersin.org Derivatives of glycerol and phosphoglycerol are among the key compounds used in these adaptive mechanisms. biorxiv.orgnih.gov

A prime example of a thermoprotective molecule is cyclic 2,3-diphosphoglycerate (cDPG), an extremolyte found exclusively in hyperthermophilic archaeal methanogens. nih.govfrontiersin.org This compound plays a crucial role in protecting the cell from extreme heat. biorxiv.orgnih.gov The accumulation of cDPG within these organisms correlates directly with their optimal growth temperature, indicating its importance for high-temperature adaptation. frontiersin.orgfrontiersin.org

Research has shown that cDPG enhances the thermostability of proteins and protects DNA against oxidative damage from hydroxyl radicals. nih.govfrontiersin.orgfrontiersin.org Its concentration can reach very high levels, from 70 mM in Methanothermobacter thermoautotrophicus (which grows at 65°C) to over 1 M in Methanopyrus kandleri (which grows at 98°C). frontiersin.orgfrontiersin.org

Table 1: Concentration of cDPG in Hyperthermophilic Archaea

Archaeal Species Optimal Growth Temperature cDPG Concentration
Methanothermobacter thermoautotrophicus 65°C 70 mM
Methanothermus fervidus 84°C 300 mM
Methanopyrus kandleri 98°C 1 M

This table summarizes the correlation between the optimal growth temperature of hyperthermophilic archaea and the intracellular concentration of the thermoprotective compound cyclic 2,3-diphosphoglycerate (cDPG). Data sourced from frontiersin.orgfrontiersin.org.

In addition to thermoprotection, glycerol derivatives are vital for osmoregulation—the process of maintaining osmotic balance by controlling the concentration of water and solutes inside the cell. This is particularly important for extremophiles living in high-salt environments (halophiles).

The hyperthermophilic archaeon Archaeoglobus fulgidus accumulates diglycerol (B53887) phosphate (DGP) in response to osmotic stress. nih.gov The biosynthesis of DGP involves the condensation of CDP-glycerol with glycerol 3-phosphate. nih.gov Similarly, the halophilic green alga Dunaliella accumulates very high intracellular concentrations of glycerol to counteract high external salt concentrations. researchgate.net The cell varies its internal glycerol levels in direct response to changes in the salinity of its environment, demonstrating a direct osmoregulatory mechanism. researchgate.net These compounds act as "compatible solutes," meaning they can accumulate to high concentrations without interfering with normal cellular functions, thereby protecting the cell from dehydration and maintaining enzymatic activity. nih.gov

Table 2: Key Enzymes in the Biosynthesis of Glycerol-Based Stress-Response Molecules

Stress Molecule Precursor(s) Key Enzyme(s) Organism Example
Cyclic 2,3-diphosphoglycerate (cDPG) 2-Phosphoglycerate; 2,3-Diphosphoglycerate 2-Phosphoglycerate Kinase (2PGK); Cyclic 2,3-diphosphoglycerate Synthetase (cDPGS) Methanothermus fervidus
Diglycerol Phosphate (DGP) CDP-glycerol; Glycerol 3-phosphate DGP Synthase (not fully characterized) Archaeoglobus fulgidus

This table outlines the biosynthetic pathways for key glycerol-derived extremolytes, including their precursors and the primary enzymes involved. Data sourced from frontiersin.orgfrontiersin.orgnih.gov.

Anti-Oxidative Defense Mechanisms

In response to oxidative stress, cells can redirect metabolic pathways to bolster their defense mechanisms. nih.gov When exposed to reactive oxygen species (ROS), which can damage macromolecules and compromise cell viability, a common cellular strategy involves inhibiting key glycolytic enzymes. nih.gov This inhibition promotes metabolic flux into alternative pathways, such as the pentose (B10789219) phosphate pathway, to generate NADPH, a critical molecule for antioxidant systems. nih.gov

In some organisms, this metabolic reprogramming involves the glycerol biosynthetic pathway. Studies in the protozoan parasite Entamoeba histolytica, which lacks typical anti-oxidative defense systems like catalase and a glutathione (B108866) system, have shown a significant increase in glycerol biosynthesis under oxidative stress. nih.gov Exposure to oxidants like hydrogen peroxide leads to the inhibition of several key glycolytic enzymes, causing a redirection of metabolic flux toward the production of glycerol. nih.gov This is evidenced by the accumulation of glycolytic intermediates upstream of pyruvate (B1213749) and a corresponding increase in the levels of glycerol 3-phosphate (a structural isomer of glycerol 2-phosphate) and glycerol. nih.govresearchgate.net This diversion is proposed to function as a metabolic anti-oxidative defense system. nih.gov The generation of glycerol can also lead to the formation of NADPH through NADP-dependent glycerol dehydrogenase, further contributing to the cell's reducing power to combat oxidative damage. nih.govresearchgate.net

FindingOrganism/System StudiedReference
Oxidative stress inhibits glycolytic enzymes, redirecting flux to produce NADPH for antioxidant defense.General Cellular nih.gov
Under oxidative stress, metabolic flux is redirected towards glycerol production.Entamoeba histolytica nih.gov
Increased levels of glycerol 3-phosphate and glycerol are observed upon exposure to oxidants.Entamoeba histolytica nih.govresearchgate.net
The glycerol biosynthetic pathway is suggested to be a metabolic anti-oxidative defense mechanism.Entamoeba histolytica nih.gov

Influence on Cellular Processes and Signaling

This compound, also known as β-glycerophosphate (BGP), and its related metabolic precursors are deeply involved in the fundamental processes of cell growth and differentiation. wikipedia.org The backbone of glycerophospholipids, essential components for building cell membranes during growth, is derived from glycerol phosphate. nih.govoncohemakey.com In proliferating cells, glycolytic intermediates are diverted into various biosynthetic pathways to create the necessary macromolecules. oncohemakey.com Specifically, the glycolytic intermediate dihydroxyacetone phosphate is converted to glycerol 3-phosphate, which provides the glycerol backbone for phospholipid synthesis, a critical process for cell growth. oncohemakey.com

Research has shown that cancer cells, particularly under nutrient starvation, can utilize noncarbohydrate precursors to generate glycerol phosphate for the de novo synthesis of glycerophospholipids, highlighting the pathway's importance in sustaining growth under adverse conditions. nih.gov Furthermore, this compound (β-glycerophosphate) itself has a well-established role as an agent used in laboratory settings to induce the differentiation of stem cells. wikipedia.org It is a key component of osteogenic differentiation media, where it drives bone marrow stem cells to differentiate into bone-forming cells (osteoblasts). wikipedia.org

Research FindingCompound(s) InvolvedCell/System TypeReference
Glycerol phosphate, derived from glycolysis, provides the backbone for phospholipid synthesis required for cell growth.Glycerol 3-phosphate, Dihydroxyacetone phosphateGeneral Proliferating Cells oncohemakey.com
Under starvation, cancer cells can synthesize glycerol phosphate from noncarbohydrate sources to support glycerophospholipid synthesis.Glycerol phosphateLung Cancer Cells nih.gov
β-Glycerophosphate is used in vitro to drive the osteogenic differentiation of bone marrow stem cells.This compound (β-Glycerophosphate)Bone Marrow Stem Cells wikipedia.org

Lysophosphatidylglycerol (LPG), a derivative of glycerol-phosphorylated lipids, acts as an intercellular signaling molecule. cdnsciencepub.comresearchgate.net These lysophospholipids are bioactive lipids involved in a variety of cellular signaling processes. researchgate.net Research has demonstrated that LPG can stimulate specific cellular responses by interacting with cell surface receptors.

For instance, studies on human umbilical vein endothelial cells (HUVECs) have shown that LPG stimulates chemotactic migration and the formation of tube-like structures, which are critical processes in angiogenesis. researchgate.net In human ovarian cancer cells, LPG has been observed to stimulate cellular responses through G-protein coupled receptors. nih.gov Furthermore, LPG has been shown to induce chemotactic migration in human natural killer (NK) cells, suggesting a role in immune cell trafficking. biomolther.org These signaling functions highlight the importance of glycerol-containing phospholipids not just as structural components, but also as precursors to potent extracellular messengers that can influence cell behavior.

Cellular ResponseCell TypeDerivativeReference
Stimulation of chemotactic migration and tube formation.Human Umbilical Vein Endothelial Cells (HUVECs)Lysophosphatidylglycerol (LPG) researchgate.net
Stimulation of chemotactic migration.Human Natural Killer (NK) CellsLysophosphatidylglycerol (LPG) biomolther.org
Stimulation of cellular responses via GPCRs.Human Ovarian Cancer CellsLysophosphatidylglycerol (LPG) nih.gov

Regulation of Cell Growth and Differentiation

Roles in Microbial Virulence and Biofilm Formation

Glycerol metabolism is intricately linked to virulence and the formation of biofilms in several pathogenic bacteria, notably Pseudomonas aeruginosa. nih.govnih.gov Biofilms are structured communities of bacterial cells that adhere to surfaces, providing protection from host defenses and antibiotics. asm.orgresearchgate.net The availability of glycerol, which can be liberated from host tissues during an infection, encourages biofilm-related behaviors such as surface attachment. nih.govnih.gov

OrganismFindingReference
Pseudomonas aeruginosaGlycerol encourages surface attachment and biofilm formation. nih.govnih.gov nih.govnih.govasm.orgresearchgate.net
Pseudomonas aeruginosaGlycerol utilization, particularly via the Entner-Doudoroff pathway, is crucial for enhanced biofilm phenotypes. nih.govnih.gov nih.govnih.gov
Pseudomonas aeruginosaMutations in glycerol metabolic pathways impact virulence in animal infection models. nih.govnih.govresearchgate.net nih.govnih.govresearchgate.net
Stenotrophomonas maltophiliaThe glycolytic enzyme phosphoglycerate mutase (interconverting 2- and 3-phosphoglycerate) is implicated in biofilm formation. asm.org asm.org

Advanced Research Methodologies for the Study of Glycerol 2 Phosphoglycerol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise atomic arrangement of glycerol (B35011) 2-phosphoglycerol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer detailed information about its molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including glycerol 2-phosphoglycerol. weebly.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. weebly.comnih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the chemical shifts of protons (¹H) and carbons (¹³C) in the glycerol moieties. nih.gov For instance, in a related compound, 3-O-acetylglycerol, heteronuclear single quantum coherence (HSQC) and heteronuclear multiple bond correlation (HMBC) spectra were crucial in identifying the specific site of acetylation on the glycerol backbone. nih.gov These techniques allow for the unambiguous assignment of signals to each position in the glycerol and phosphoglycerol units.

Furthermore, ³¹P NMR is particularly valuable for studying phosphorylated compounds. It provides information about the chemical environment of the phosphorus atom in the phosphate (B84403) group, helping to confirm the phosphodiester linkage between the two glycerol units. weebly.comnih.gov The coupling between phosphorus and adjacent protons (³¹P-¹H coupling) observed in ¹H NMR or heteronuclear correlation spectra further solidifies the structural assignment. nih.gov In complex biological samples, advanced NMR techniques, including those that utilize cryogenically cooled probes, enhance sensitivity and resolution, which is essential for characterizing molecules like this compound that may be present in low concentrations. nih.govacs.org

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, LC/MS, GC/MS, SIM)

Mass spectrometry (MS) is a cornerstone technique for the analysis of this compound, providing information on its molecular weight and elemental composition. Various MS-based approaches are utilized, each with specific advantages for the study of this and related compounds.

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like phosphoglycerols. nih.gov It allows for the detection of the intact molecule, typically as a deprotonated species [M-H]⁻ in negative ion mode, which is characteristic for glycerophospholipids. nih.gov Tandem mass spectrometry (MS/MS) coupled with ESI can provide structural information through fragmentation analysis. nih.govnih.gov For instance, precursor ion scanning (PIS) for characteristic fragments like m/z 153 (glycerol phosphate - H₂O) or m/z 227 (glycerol phosphoglycerol - H₂O) can be used to selectively identify phosphatidylglycerols (PGs) in complex mixtures. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govcreative-proteomics.com This is particularly useful for analyzing this compound in biological extracts where it coexists with numerous other lipids and metabolites. nih.gov Normal-phase LC can separate lipid classes based on the polarity of their head groups, reducing ion suppression effects and allowing for more accurate quantification. nih.gov Ultra-performance liquid chromatography (UPLC) coupled with ESI-MS/MS has been used for the rapid quantification of glycolytic intermediates, including isomers like 2- and 3-phosphoglycerate (B1209933), demonstrating the power of this technique to resolve and quantify closely related phosphorylated compounds. nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful technique, although it typically requires derivatization of polar analytes like this compound to make them volatile. nih.gov A common derivatization method is trimethylsilylation, which converts hydroxyl and phosphate groups into their trimethylsilyl (B98337) (TMS) ethers. nih.govresearchgate.net The resulting derivatives can be separated by GC and identified based on their characteristic retention times and mass spectra. nih.gov GC/MS has been successfully applied to the qualitative and quantitative analysis of phosphoglycerol from bacterial membrane hydrolysates. nih.govdntb.gov.uaresearchgate.net

Secondary Ion Mass Spectrometry (SIMS) is a high-resolution surface imaging technique that can be used to map the distribution of lipids, including those related to this compound, at a subcellular level. nih.govnih.govwikipedia.orgeag.com While challenging due to the low ionization efficiency of biomolecules, advances like the use of gas-cluster ion beams (GCIB) have enabled the detection of larger molecules. nih.gov In studies of related phospholipids (B1166683), selected ion monitoring (SIM) at specific mass-to-charge ratios (m/z) has been used to confirm the presence of glycerol phosphates. cardiff.ac.ukresearchgate.net For example, the structures of glycerol-1-phosphate and glycerol-3-phosphate were confirmed by monitoring the ion at m/z 171.006. cardiff.ac.ukresearchgate.net

Table 1: Overview of Mass Spectrometry Techniques for this compound Analysis
TechniqueSample PreparationInformation ObtainedKey Advantages
ESI-MS Minimal, direct infusionMolecular weight, fragmentation patternsSoft ionization, suitable for polar molecules
LC/MS Extraction, chromatographic separationSeparation of isomers and complex mixtures, quantificationHigh sensitivity and specificity, reduces ion suppression
GC/MS Derivatization (e.g., trimethylsilylation)Retention time, mass spectra of derivativesHigh resolution for volatile compounds
SIMS Surface analysis, potential for imagingSubcellular localization, elemental and molecular compositionHigh spatial resolution imaging

Chromatographic Separation and Quantification

Chromatographic techniques are essential for isolating this compound from complex mixtures and for its accurate quantification. Methods such as capillary electrophoresis and various forms of high-performance liquid chromatography are routinely employed.

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge, size, and structure in an electric field. helsinki.ficolby.edu It is a powerful tool for the analysis of charged molecules like this compound and other phosphorylated compounds. researchgate.net

CE has been used to separate various anionic phospholipids, including phosphatidylglycerol, with high efficiency. researchgate.net The separation of glycolytic pathway metabolites, such as 2-phosphoglycerate and 3-phosphoglycerate, has been achieved using CE with indirect photometric detection. nih.gov The addition of additives like magnesium ions to the running buffer can improve the resolution between these isomers, although it may increase the analysis time. nih.gov The use of glycerol as an additive in the separation buffer has also been shown to enhance the separation of DNA fragments in entangled solution capillary electrophoresis, a principle that could potentially be adapted for other classes of molecules. nih.govspringernature.com

The main advantages of CE include high separation efficiency, short analysis times, and the requirement for only small sample volumes. colby.edu Different modes of CE, such as capillary zone electrophoresis (CZE), are suitable for the analysis of charged analytes like this compound. colby.edu

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. nih.gov It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound.

Various HPLC methods have been developed for the analysis of phospholipids and related compounds. srce.hr For instance, an HPLC method using an evaporative light scattering detector (ELSD) has been successfully employed for the quantification of major phospholipid fractions, including phosphatidylglycerol. srce.hr The separation of isomers like 2-phosphoglyceric acid and 3-phosphoglyceric acid has been achieved using a mixed-mode stationary phase column with a simple mobile phase, allowing for detection by ELSD. sielc.com

When coupled with mass spectrometry (LC/MS), HPLC provides a powerful tool for both separation and identification. nih.govoup.com This combination is highly effective for analyzing complex lipid mixtures and can be used for the quantitative analysis of glycerophospholipids. nih.gov HPLC methods have been developed to separate and quantify dihydroxyacetone and glycerol in fermentation broths, demonstrating the versatility of the technique for analyzing related small molecules. nih.gov

Chiral Chromatography for Enantiomeric Analysis

This compound contains chiral centers, meaning it can exist as different stereoisomers (enantiomers). Chiral chromatography is a specialized form of HPLC that is used to separate these enantiomers. nih.govnih.govcsfarmacie.cz The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. csfarmacie.cz

The stereochemical configuration of natural and synthetic phosphatidylglycerols has been determined using chiral-phase HPLC coupled with ESI/MS. nih.gov In these studies, the phosphatidylglycerols were derivatized to form bis-3,5-dinitrophenylurethanes (DNPU), which were then separated on chiral columns. nih.gov This approach allows for the direct and unambiguous determination of the configuration, identity, and quantity of the different stereoisomers. nih.gov

Chiral chromatography has also been instrumental in demonstrating that some bacteria can produce both enantiomers of glycerol phosphates. nih.gov By using chiral separation methods, researchers were able to reveal the presence of both enantiomers in the glycerol backbone of some molecular species of phosphatidylglycerol. nih.gov The ability to separate and analyze enantiomers is crucial for understanding the biosynthesis and biological functions of chiral molecules like this compound. aocs.org

Table 2: Chromatographic Methods for this compound Analysis
TechniquePrinciple of SeparationApplication for this compound
Capillary Electrophoresis (CE) Charge, size, and structure in an electric fieldSeparation of anionic phospholipids and phosphorylated isomers
High-Performance Liquid Chromatography (HPLC) Partitioning between stationary and mobile phasesSeparation and quantification from complex mixtures, isomer separation
Chiral Chromatography Differential interaction with a chiral stationary phaseSeparation and analysis of enantiomers

Isotopic Tracing and Metabolomics

Isotopic tracing and metabolomics are powerful techniques for elucidating the metabolic fate of this compound and related compounds within complex biological systems. These methodologies allow researchers to track the flow of atoms from labeled substrates through metabolic pathways, quantify the activity of these pathways (fluxes), and measure changes in metabolite pools under different conditions.

Stable isotope tracing studies have been instrumental in understanding the biosynthesis of glycerol phosphate precursors, such as 2-phosphoglycerate (2-PG) and 3-phosphoglycerate (3-PG). For instance, in lung cancer cells under glucose starvation, the use of 13C5-glutamine revealed that glyceroneogenic intermediates, including 2-PG, were heavily labeled, indicating that non-carbohydrate precursors can be used to synthesize the glycerol backbone of phospholipids. pnas.org This pathway, involving the enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK), is crucial for maintaining glycerophospholipid levels when glucose is scarce. pnas.org

Metabolic flux analysis (MFA), often combined with isotopic labeling, provides quantitative insights into the rates of metabolic reactions. Studies using 13C-labeled glucose or glycerol in organisms like Saccharomyces cerevisiae and Pichia pastoris have mapped the carbon flux distributions through central metabolic pathways. oup.comnih.gov These analyses can reveal how flux is partitioned between glycolysis, the pentose (B10789219) phosphate pathway, and glycerol synthesis. For example, 13C-MFA in P. pastoris demonstrated a significant redistribution of carbon fluxes when shifting between different glycerol/methanol substrate ratios and growth rates. nih.gov Similarly, kinetic isotope tracing in human lung carcinoma cells using [13C6]glucose has been used to quantify the contribution of glucose to the synthesis of glycerol, lactate (B86563), and various amino acids, highlighting the metabolic phenotype of cancer cells. biorxiv.orgbiorxiv.org

Advanced tracing techniques have also been developed for specific applications. A pathogen-specific isotope tracing method using 13C-labeled mannitol, which is metabolized by Salmonella but not by mammalian host cells, allows for the direct measurement of metabolic activities of the intracellular bacteria. plos.org This approach can trace the label through pathways connected to 2-phosphoglycerate, such as the synthesis of aspartate and glutamate (B1630785) from phosphoenolpyruvate and acetyl-CoA. plos.org Furthermore, global metabolomic studies in parasites like Entamoeba histolytica have shown that oxidative stress can inhibit glycolysis, leading to an accumulation of upstream intermediates and a redirection of metabolic flux toward glycerol production. researchgate.net

Enzyme Activity Assays and Kinetic Characterization

The study of this compound and its metabolic neighbors relies heavily on the characterization of enzymes that catalyze their formation and conversion. Enzyme activity assays and kinetic analysis are fundamental to understanding the regulation and function of these metabolic pathways.

A common method for assaying enzymes involved in 2-phosphoglycerate (2-PG) metabolism is the coupled enzyme assay. In this approach, the product of the reaction of interest is used as a substrate for one or more subsequent enzymes, ultimately leading to a change in absorbance or fluorescence that can be monitored spectrophotometrically. For example, the activity of phosphoglycerate mutase (PGM), which interconverts 2-PG and 3-PG, can be measured in the forward direction (3-PG to 2-PG) by coupling the reaction with enolase, pyruvate (B1213749) kinase (PK), and lactate dehydrogenase (LDH). core.ac.uknih.gov The conversion of 2-PG to phosphoenolpyruvate (PEP) by enolase, followed by the conversion of PEP to pyruvate by PK, is linked to the LDH-catalyzed oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm. core.ac.uknih.gov

EnzymeOrganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)Source
Phosphoglycerate Mutase (dPGM)Escherichia coli2-Phosphoglycerate0.1-0.2-- core.ac.uk
Phosphoglycerate Mutase (iPGM)Escherichia coli2-Phosphoglycerate0.1-0.2-- core.ac.uk
Phosphoglycerate Mutase (PMGA)Corynebacterium glutamicum2-Phosphoglycerate0.06 ± 0.0121.31 ± 1.160.44 ± 0.02 nih.gov
Glycerate 2-Kinase (TM1585)Thermotoga maritimaD-Glycerate0.15-- nih.gov
Glycerate 2-Kinase (TM1585)Thermotoga maritimaATP0.095-- nih.gov
cDPG Synthetase (MfcDPGS)Methanothermus fervidus2,3-Diphosphoglycerate1.5238.2- researchgate.netfrontiersin.org
cDPG Synthetase (MfcDPGS)Methanothermus fervidusATP0.5538.2- researchgate.netfrontiersin.org

Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are determined by measuring the initial reaction rate at varying substrate concentrations. These values are crucial for building kinetic models of metabolic pathways. sun.ac.za For example, detailed kinetic studies on the two PGM isozymes from Escherichia coli (a cofactor-dependent dPGM and a cofactor-independent iPGM) revealed that both have Km values for 2-PG in the range of 100-200 µM. core.ac.uk A comprehensive study in Corynebacterium glutamicum determined the kinetic parameters for twelve enzymes in the central carbon metabolism, including a Km of 0.06 mM for phosphoglycerate mutase with its substrate 2-phosphoglycerate. nih.gov Research on the novel glycerate 2-kinase from the hyperthermophile Thermotoga maritima, which produces 2-PG from D-glycerate, established apparent Km values of 0.15 mM for D-glycerate and 0.095 mM for ATP. nih.gov

Proteomic Approaches for Metabolic Pathway Analysis

Proteomics, the large-scale study of proteins, provides a global view of the cellular machinery and is a powerful tool for analyzing metabolic pathways related to this compound. By identifying and quantifying changes in protein expression under different conditions, proteomics can pinpoint key enzymes and regulatory proteins that control metabolic flux.

Two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (MS) is a classic proteomic workflow used to identify differentially expressed proteins. For instance, a comparative proteomic analysis of the yeast Yarrowia lipolytica during erythritol (B158007) production from glycerol identified enolase, the enzyme that converts 2-phosphoglycerate to phosphoenolpyruvate, as a protein whose expression level changes in response to osmotic pressure. jmb.or.kr Similarly, proteomic studies in Chaohu ducks identified enolase 1 (ENO1) as one of eight key differentially expressed proteins involved in lipid metabolism, highlighting its role in the glycolysis/gluconeogenesis pathway. nih.gov

More advanced, gel-free quantitative proteomic techniques, such as those based on liquid chromatography-mass spectrometry (LC-MS), allow for the identification of thousands of proteins from complex samples. These approaches have been applied to investigate metabolic adaptations in various organisms. In Klebsiella pneumoniae, proteomic analysis revealed the upregulation of key glycolytic enzymes, including phosphoglycerate mutase (GpmI) and enolase (Eno), which catalyze the interconversion between 3-phosphoglycerate and 2-phosphoglycerate and the subsequent step in glycolysis, respectively. frontiersin.org In mycobacteria, proteomics helped to identify proteins associated with adaptation to excess glycerol, including phosphoglycerate mutase 1 (Gpm1), as part of an enhanced glycolytic pathway. researchgate.net

Multi-omics approaches, which integrate proteomics with transcriptomics and metabolomics, provide a more comprehensive understanding of metabolic regulation. A study on Saccharomyces cerevisiae under hypoxic stress combined these techniques to reveal widespread physiological changes. nih.gov Proteomic analysis identified phosphoglycerate mutase 2 (GPM2) as a significantly upregulated protein, correlating with changes observed at the transcript and metabolite levels and underscoring its importance in the cellular response to hypoxia. nih.gov

Protein/EnzymeOrganismPathwayObservationSource
Enolase (Eno)Yarrowia lipolyticaGlycolysis / Erythritol ProductionExpression level changes with osmotic pressure jmb.or.kr
Phosphoglycerate Mutase (GpmI)Klebsiella pneumoniaeGlycolysis / 1,3-Propanediol ProductionUpregulated during fermentation frontiersin.org
Enolase (Eno)Klebsiella pneumoniaeGlycolysis / 1,3-Propanediol ProductionUpregulated during fermentation frontiersin.org
Enolase 1 (ENO1)Anas platyrhynchos (Duck)Glycolysis / Gluconeogenesis / Lipid MetabolismIdentified as a key differentially expressed protein nih.gov
Phosphoglycerate Mutase 1 (Gpm1)MycobacteriaGlycolysis / Adaptation to excess glycerolIdentified as part of enhanced glycolytic pathway researchgate.net
Phosphoglycerate Mutase 2 (GPM2)Saccharomyces cerevisiaeGlycolysis / GluconeogenesisUpregulated under hypoxic stress nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic methods for glycerol 2-phosphoglycerol, and how do reaction parameters impact yield and purity?

  • Methodological Answer : this compound is synthesized via enzymatic and chemical routes. Enzymatic methods leverage glycerol kinase or phosphatases to phosphorylate glycerol under controlled pH and temperature (e.g., 37°C, neutral pH for kinase activity). Chemical synthesis involves phosphorylating agents like POCl₃ or PCl₅ in anhydrous solvents (e.g., THF) at low temperatures (0–5°C) to minimize side reactions. Yield optimization requires stoichiometric control of reagents and purification via ion-exchange chromatography or precipitation .

Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with refractive index or mass spectrometry detectors is standard for quantification. For example, reverse-phase C18 columns with phosphate-buffered mobile phases (pH 6.8) separate this compound from glycerophospholipids. Enzymatic assays using glycerol-3-phosphate oxidase can also be adapted, but cross-reactivity with isomers requires validation via nuclear magnetic resonance (NMR) for structural confirmation .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate reaction mechanisms in this compound esterification or phosphorylation?

  • Methodological Answer : DFT calculations (e.g., M06-2X/6-311+G(d,p)) model transition states and thermodynamics of esterification. For instance, protonation of the glycerol hydroxyl group by acid catalysts (e.g., Amberlyst 36) lowers activation energy, favoring mono- or di-ester formation. Solvent effects (e.g., methanol) are incorporated via continuum solvation models. AIM (Atoms in Molecules) theory further characterizes hydrogen-bonding networks critical for regioselectivity .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

  • Methodological Answer : Discrepancies often arise from variations in catalyst loading, solvent systems, or substrate purity. Systematic meta-analysis of literature (e.g., via Google Scholar, SciFinder) identifies confounding variables. Experimental replication under standardized conditions (e.g., 1 mol% catalyst, 80°C, 3.5 MPa CO₂ pressure) and kinetic modeling (e.g., Langmuir-Hinshelwood for heterogeneous catalysis) isolate rate-limiting steps. Cross-validation with isotopic labeling (¹⁸O tracing) clarifies mechanistic pathways .

Q. How does the stereochemical configuration of this compound influence its role in metabolic pathways?

  • Methodological Answer : Stereospecificity is probed via enantioselective synthesis (e.g., chiral phosphoramidite reagents) and enzymatic assays. For example, glycerol-2-phosphate dehydrogenase selectively oxidizes the D-isomer, which is critical in bacterial glycolysis. Comparative metabolomics (LC-MS/MS) of wild-type vs. knockout strains identifies downstream metabolites, while X-ray crystallography of enzyme-substrate complexes reveals binding pocket geometry .

Q. What experimental designs optimize this compound stability during long-term storage?

  • Methodological Answer : Stability studies use accelerated degradation protocols (40°C, 75% RH) with periodic HPLC analysis. Buffering agents (e.g., Tris-HCl, pH 7.4) and antioxidants (e.g., 0.1% BHT) mitigate hydrolysis and oxidation. Lyophilization in the presence of cryoprotectants (trehalose) enhances shelf life. Stability-indicating methods, such as forced degradation under acidic/alkaline conditions, validate analytical specificity .

Methodological Resources for Literature Review

  • Database Cross-Referencing : Use Google Scholar to aggregate results from SciELO, PubMed, and Wiley, but manually verify key papers in specialized databases (e.g., CAS SciFinder) to avoid algorithmic omissions .
  • Citation Tracking : Leverage Google Scholar’s "Cited by" and "Related articles" features to identify seminal studies and emerging trends. Set alerts for keywords like "glycerol phosphate isomerism" or "phosphoglycerol kinase" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.